Cas no 898761-04-1 (4-chloro-1-(4-fluoro-3-methyl-phenyl)butan-1-one)

4-Chloro-1-(4-fluoro-3-methyl-phenyl)butan-1-one is a chlorinated aromatic ketone derivative with a fluorine-substituted phenyl group, offering unique reactivity for synthetic applications. Its structure combines electrophilic (carbonyl and chloro) and sterically influenced (fluoro and methyl) functional groups, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The presence of both chloro and fluoro substituents enhances its utility in cross-coupling reactions and nucleophilic substitutions, while the methyl group can influence regioselectivity. This compound is valued for its stability under standard conditions and its ability to serve as a precursor for further functionalization, enabling the synthesis of complex molecules with precision.
4-chloro-1-(4-fluoro-3-methyl-phenyl)butan-1-one structure
898761-04-1 structure
Product name:4-chloro-1-(4-fluoro-3-methyl-phenyl)butan-1-one
CAS No:898761-04-1
MF:C11H12ClFO
MW:214.663785934448
CID:1946390
PubChem ID:24726759

4-chloro-1-(4-fluoro-3-methyl-phenyl)butan-1-one Chemical and Physical Properties

Names and Identifiers

    • 4-CHLORO-1-(4-FLUORO-3-METHYLPHENYL)-1-OXOBUTANE
    • 4-chloro-1-(4-fluoro-3-methyl-phenyl)butan-1-one
    • LogP
    • 4-chloro-1-(4-fluoro-3-methylphenyl)butan-1-one
    • DTXSID00645152
    • MFCD07700054
    • 4-Chloro-1-(4-fluoro-3-methylphenyl)-1-butanone
    • AKOS015150485
    • 898761-04-1
    • MDL: MFCD07700054
    • Inchi: InChI=1S/C11H12ClFO/c1-8-7-9(4-5-10(8)13)11(14)3-2-6-12/h4-5,7H,2-3,6H2,1H3
    • InChI Key: PCTCPOPFECWKEI-UHFFFAOYSA-N
    • SMILES: CC1=CC(=CC=C1F)C(=O)CCCCl

Computed Properties

  • Exact Mass: 214.05600
  • Monoisotopic Mass: 214.0560709Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1Ų
  • XLogP3: 3

Experimental Properties

  • PSA: 17.07000
  • LogP: 3.33580

4-chloro-1-(4-fluoro-3-methyl-phenyl)butan-1-one Security Information

4-chloro-1-(4-fluoro-3-methyl-phenyl)butan-1-one Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

4-chloro-1-(4-fluoro-3-methyl-phenyl)butan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Fluorochem
206905-1g
4-chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane
898761-04-1 >95%
1g
£424.00 2022-03-01
Fluorochem
206905-2g
4-chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane
898761-04-1 >95%
2g
£672.00 2022-03-01
A2B Chem LLC
AH92413-2g
4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane
898761-04-1 >95%
2g
$790.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1783126-1g
4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane
898761-04-1 98%
1g
¥19822.00 2024-04-26
Fluorochem
206905-5g
4-chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane
898761-04-1 >95%
5g
£1447.00 2022-03-01
A2B Chem LLC
AH92413-5g
4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane
898761-04-1 >95%
5g
$1650.00 2024-04-19
A2B Chem LLC
AH92413-1g
4-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxobutane
898761-04-1 >95%
1g
$516.00 2024-04-19

4-chloro-1-(4-fluoro-3-methyl-phenyl)butan-1-one Related Literature

Additional information on 4-chloro-1-(4-fluoro-3-methyl-phenyl)butan-1-one

4-Chloro-1-(4-fluoro-3-methyl-phenyl)butan-1-one: A Comprehensive Overview

The compound 4-chloro-1-(4-fluoro-3-methyl-phenyl)butan-1-one, also identified by the CAS registry number CAS No. 898761-04-1, is a notable organic compound with significant applications in various fields of chemistry. This compound belongs to the class of ketones, specifically aryl ketones, and exhibits a unique combination of functional groups that make it a valuable intermediate in organic synthesis. The structure of this compound features a butanone backbone with a chloro group at the fourth position and a substituted phenyl group at the first position. The phenyl substituent itself carries a fluoro group at the fourth position and a methyl group at the third position, adding complexity and reactivity to the molecule.

Recent advancements in synthetic chemistry have highlighted the importance of such compounds in constructing bioactive molecules. The presence of multiple substituents on the phenyl ring introduces steric and electronic effects that can be exploited in designing drugs with specific pharmacological profiles. For instance, the chloro group imparts lipophilicity, while the fluoro group enhances metabolic stability—a combination that is highly desirable in drug design. Moreover, the methyl group contributes to the overall hydrophobicity of the molecule, which can influence its solubility and permeability properties.

From a synthetic standpoint, 4-chloro-1-(4-fluoro-3-methyl-phenyl)butan-1-one can be prepared through various routes, including Friedel-Crafts acylation or nucleophilic aromatic substitution. These methods leverage the reactivity of aromatic rings under specific conditions to introduce the desired substituents. Recent studies have explored greener synthesis approaches, such as using microwave-assisted techniques or catalytic systems, to enhance reaction efficiency and reduce environmental impact. Such innovations underscore the compound's versatility and its role as a building block in modern chemical research.

In terms of applications, this compound has found utility in agrochemicals, where its ability to modulate enzyme activity makes it a potential candidate for herbicides or fungicides. Additionally, its role as an intermediate in pharmaceutical synthesis cannot be overstated. For example, derivatives of this compound have been investigated for their anti-inflammatory and anticancer properties. One study published in 2023 demonstrated that certain analogs exhibit selective inhibition of COX-2 enzymes, suggesting their potential as nonsteroidal anti-inflammatory drugs (NSAIDs). Furthermore, ongoing research is exploring its use in targeted drug delivery systems, where its structural features can be modified to enhance bioavailability and reduce side effects.

The physical properties of 4-chloro-1-(4-fluoro-3-methyl-phenyl)butan-1-one are also worth noting. Its melting point and boiling point are influenced by the balance between hydrogen bonding (from the ketone group) and van der Waals forces (from the alkyl and aryl groups). The compound is typically stable under normal storage conditions but may undergo degradation under harsh acidic or basic conditions. Its solubility in common organic solvents like dichloromethane and ethyl acetate makes it convenient for use in laboratory settings.

From an analytical perspective, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm the structure and purity of this compound. These methods provide detailed insights into its molecular composition and stereochemistry, ensuring that it meets quality standards for both research and industrial applications.

In conclusion, 4-chloro-1-(4-fluoro-3-methyl-phenyl)butan-1-one stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and analytical techniques, positions it as a key player in contemporary chemical research. As ongoing studies continue to uncover new potential uses for this compound, its significance in both academic and industrial settings is likely to grow further.

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